ALLM (Calpain Inhibitor)

Vue d'ensemble

Description

ALLM (Calpain Inhibitor) is a synthetic peptide that acts as an inhibitor of calpains, a family of calcium-dependent cysteine proteases involved in various cellular processes such as cell migration, cell cycle progression, and apoptosis . Calpains play a significant role in the pathophysiology of neurodegenerative diseases, making their inhibitors valuable in therapeutic research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

ALLM is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the desired peptide chain. The process typically employs solid-phase peptide synthesis (SPPS) methods, where the peptide is assembled on a solid support, allowing for efficient purification and high yield .

Industrial Production Methods

Industrial production of ALLM involves large-scale peptide synthesis using automated synthesizers. These machines facilitate the rapid and precise assembly of peptides, ensuring consistency and scalability. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

ALLM undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Sodium borohydride, mild basic conditions.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in ALLM and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Neuroprotective Effects

Mechanism of Action:

Calpain is a calcium-dependent cysteine protease implicated in neuronal cell death. Inhibition of calpain activity by ALLM has been shown to prevent neuronal apoptosis and improve motor functions following spinal cord injury (SCI). Studies indicate that ALLM administration significantly reduces the number of TUNEL-positive motor neurons in SCI models, suggesting a protective role against neuronal damage .

Case Study:

In a study involving rats subjected to SCI, treatment with ALLM resulted in improved motor activity as assessed by the inclined plane test and footprint analysis over four weeks. This suggests that ALLM may be beneficial in treating motor disturbances associated with SCI .

Cancer Research

Calpain as a Therapeutic Target:

Calpain inhibitors like ALLM are being explored as potential therapeutic agents in cancer treatment. Research indicates that calpain plays a crucial role in the survival of certain cancer cells, including acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma (NHL). Inhibiting calpain with compounds such as CPI-2 (analogous to ALLM) has been shown to induce apoptosis in these cell lines .

Data Table: Calpain Inhibition in Cancer Models

| Cancer Type | Calpain Inhibitor | Effect |

|---|---|---|

| Acute Lymphoblastic Leukemia | CPI-2 | Induces apoptosis via caspase activation |

| Non-Hodgkin Lymphoma | CPI-2 | Triggers rapid apoptosis |

| Solid Tumors | ALLM | Limited cytotoxicity observed |

Alzheimer's Disease

Role in Neurodegeneration:

Calpain activation has been linked to neurodegenerative processes in Alzheimer's disease (AD). Studies suggest that calpain inhibitors like ALLM can improve memory and synaptic transmission by restoring normal protein phosphorylation levels and enhancing synaptic function .

Case Study:

In APP/PS1 transgenic mice models of AD, treatment with ALLM resulted in significant improvements in spatial-working memory and associative fear memory, indicating its potential as a therapeutic intervention for cognitive deficits associated with AD .

Inflammation and Cell Migration

Impact on Wound Healing:

ALLM has also been studied for its effects on cell migration and wound healing. Research indicates that inhibition of calpain activity by ALLM limits cell migration in intestinal epithelial cells, which may have implications for understanding NSAID-induced gastrointestinal toxicity .

Data Table: Effects on Cell Migration

| Treatment | Calpain Activity | Cell Migration Effect |

|---|---|---|

| Control | High | Normal migration |

| ALLM | Low | Reduced migration |

| NSAIDs | Low | Reduced migration |

Cardiovascular Applications

Protection Against Apoptosis:

Recent studies have highlighted the role of calpain in hyperglycemia-induced apoptosis in cardiomyocytes. Overexpression of calpastatin or treatment with ALLM has been shown to decrease calpain activity, thereby preventing apoptosis under high glucose conditions .

Mécanisme D'action

ALLM exerts its effects by targeting the proteolytic activity of calpains. It binds to the active site of the enzyme, preventing it from cleaving its protein substrates. This inhibition is crucial for studying the role of calpains in cellular signaling and structural reorganization . Additionally, ALLM interferes with the transcription of specific genes, such as the inducible nitric oxide synthase gene, further modulating cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Calpain Inhibitor I: Another potent inhibitor of calpains, often used in similar research applications.

E64d: A calpain inhibitor that provides neuroprotective effects in models of cerebral ischemia.

SNJ-1945: Inhibits calpain activation and offers neuroprotection against acute cerebral ischemia.

Uniqueness of ALLM

ALLM is unique due to its high specificity for calpains and its ability to permeate cells effectively. This specificity reduces off-target effects and enhances its utility in research settings. Additionally, ALLM’s ability to modulate immune responses and inhibit nitric oxide production sets it apart from other calpain inhibitors .

Activité Biologique

ALLM, or N-acetyl-Leu-Leu-Met, is a potent calpain inhibitor widely studied for its biological activity in various cellular processes. Calpains are calcium-dependent cysteine proteases involved in numerous physiological and pathological processes, including cell migration, apoptosis, and neurodegeneration. This article delves into the biological activity of ALLM, highlighting its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

Calpain Inhibition : ALLM selectively inhibits calpain I and calpain II, with a reported inhibition constant (Ki) of approximately 120 nM for calpain I . By binding to these proteases, ALLM prevents their activation and subsequent proteolytic activity, which is crucial in regulating various cellular functions.

Cellular Effects : The inhibition of calpain activity by ALLM has been shown to affect several cellular processes:

- Cell Migration : Studies indicate that ALLM inhibits cell migration in intestinal epithelial cells (IEC-6), which is critical for wound healing . This effect is associated with decreased expression of calpain 2 in membrane fractions.

- Apoptosis : In certain cancer cell lines, ALLM has been observed to induce apoptosis through the modulation of apoptotic pathways. For instance, it can trigger caspase-dependent apoptosis in acute lymphoblastic leukemia (ALL) cells .

In Vitro Studies

- Wound Healing and Cell Migration :

- Apoptosis Induction in Cancer Cells :

In Vivo Studies

-

Neuroprotection in Alzheimer's Disease Models :

- Study Design : Transgenic mice models of Alzheimer's disease were administered ALLM to evaluate cognitive function and synaptic transmission.

- Results : The use of ALLM improved memory performance and restored synaptic function by inhibiting calpain-mediated degradation of essential proteins involved in neuronal survival .

- Alcohol-Seeking Behavior :

Data Table: Summary of Biological Effects of ALLM

Case Studies

-

Calpain's Role in Cancer Therapy :

A study demonstrated that ALLM effectively induced apoptosis in various leukemia cell lines characterized by high levels of calpain expression. These findings suggest that targeting calpains with inhibitors like ALLM could represent a novel therapeutic strategy for treating resistant forms of leukemia. -

Neurodegeneration Research :

Research involving transgenic mice indicated that ALLM could mitigate cognitive decline associated with Alzheimer's disease by restoring normal synaptic function through the inhibition of calpain activity.

Propriétés

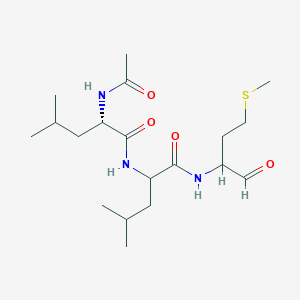

IUPAC Name |

(2S)-2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15?,16-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWLAIMXRBDUMH-CGZBRXJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136632-32-1 | |

| Record name | L-Leucinamide, N-acetyl-L-leucyl-N-(1-formyl-3-mercaptopropyl)-, (S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.